molecular formula C15H25BN4O2 B3217976 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester CAS No. 1186041-98-4

5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester

Cat. No. B3217976
M. Wt: 304.20 g/mol
InChI Key: VKZBSEUNVMNPBL-UHFFFAOYSA-N
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Description

“5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their stability and functional group tolerance . They are often used as reagents in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Synthesis Analysis

The synthesis of “5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester” could potentially involve Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst to couple organoboron reagents with organic halides . The exact synthesis process for this specific compound is not detailed in the search results.


Chemical Reactions Analysis

Organoboron compounds like “5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with organic halides under the action of a palladium catalyst . The exact chemical reactions involving this specific compound are not detailed in the search results.

Future Directions

The future directions for research on “5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester” and similar compounds could involve further exploration of their use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond-forming reactions . Additionally, new methods for the synthesis of these compounds could be developed.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)12-10-18-13(11-17-12)20-8-6-19(5)7-9-20/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZBSEUNVMNPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131251
Record name 2-(4-Methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester

CAS RN

1186041-98-4
Record name 2-(4-Methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186041-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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